molecular formula C14H15NO B6267405 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1545412-89-2

6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6267405
CAS No.: 1545412-89-2
M. Wt: 213.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methylphenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound characterized by its unique molecular structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl cyanide with a suitable oxirane derivative in the presence of a base, leading to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane. These compounds share the spirocyclic core but differ in their functional groups and substituents .

Uniqueness

6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the presence of the 4-methylphenyl group and the nitrile functionality, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

1545412-89-2

Molecular Formula

C14H15NO

Molecular Weight

213.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.